![molecular formula C48H30O6 B3067882 3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1862220-96-9](/img/structure/B3067882.png)
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Overview
Description
“3’,4’,5’,6’-Tetrakis(4-formylphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It has been used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymers . The compound has a molecular weight of 306.3997 .
Synthesis Analysis
The compound has been synthesized through various methods. For instance, it has been used in the co-condensation of 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,2,4,5-benzenetetramine tetrahydrochloride in dimethylformamide . Another approach involves the use of 2,4,6-Trimethyl-1,3,5-triazine (TMT) and 4,4′-biphenyldicarbaldehyde in a trifluoroacetic acid catalyzed aldol condensation reaction .Molecular Structure Analysis
The molecular structure of the compound is complex. It has a formula of C24H18 . The structure is also available as a 2D Mol file or as a computed 3D SD file . The compound has a distorted tetrahedral structure with two dihedral angles of 119° and 107.8° .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) for adsorption and separation of CO2 and light hydrocarbons . It has also been used in the synthesis of propenone-linked covalent organic frameworks via Claisen-Schmidt reaction for photocatalytic removal of uranium .Physical And Chemical Properties Analysis
The compound has intriguing optoelectronic properties . It has been used in the synthesis of materials with high BET surface areas and narrow pore size distributions .Scientific Research Applications
Photocatalytic Transformations
This compound has been used in photocatalytic transformations . It has excellent redox window, good chemical stability, and broad applicability, making it a powerful and attractive metal-free organophotocatalyst .
Construction of Covalent Organic Frameworks (COFs)
Hexa(4-formylphenyl)benzene is used in the construction of 2D COFs with various tiling topologies, including triangular, rhombille, and kagome . The choice of linkers used in the reaction determines the tiling topology .
Drug Delivery Systems
The resulting 2D COFs from Hexa(4-formylphenyl)benzene have controllable pore sizes, offering short molecular diffusion length and facilitating host-guest interactions for drug delivery .
CO2 and Methane Uptakes
A COF with azine linkages can be prepared from hexa(4-formylphenyl)benzene and hydrazine. The resulting COF has a high surface area exceeding 1200 m²/g, with an average pore size of 1 nm. It demonstrates excellent performance of CO2 and methane uptakes , with capacities of 20 wt% and 2.3 wt%, respectively .
Synthesis of 2D Covalent Triangular Tilings
Hexa(4-formylphenyl)benzene is used in the synthesis procedure of 2D covalent triangular tilings .
Synthesis of 2D Covalent Rhombille Tilings
This compound is also used in the synthesis procedure of 2D covalent rhombille tilings .
Synthesis of 2D Covalent Semi-Regular Tilings
Hexa(4-formylphenyl)benzene is used in the synthesis procedure of 2D covalent semi-regular tilings .
Environmental Pollutant Degradation
Photocatalysis that uses solar energy for environmental pollutant degradation has shown great potential. Among the various photocatalysts, COFs are very attractive due to their excellent structural regularity, robust framework, inherent porosity, and good activity . Hexa(4-formylphenyl)benzene, being a key component in the construction of COFs, plays a significant role in this application .
Mechanism of Action
Target of Action
Hexa(4-formylphenyl)benzene is primarily used as a ligand in the construction of 2D Covalent Organic Frameworks (COFs) . These COFs have various tiling topologies, including triangular, rhombille, and kagome , depending on the choice of linkers used in the reaction.
Mode of Action
This compound features a hexaphenylbenzene core and six aldehyde groups . It interacts with its targets through its aldehyde groups, which possess excellent reactivity . The compound’s C6 rotational symmetry allows it to form COFs with various tiling topologies .
Biochemical Pathways
The compound is involved in the formation of COFs, which are a class of porous materials with high surface areas . These COFs can facilitate host-guest interactions for drug delivery . A COF with azine linkages can be prepared from hexa(4-formylphenyl)benzene and hydrazine .
Pharmacokinetics
Its use in the construction of cofs suggests that it may have a significant impact on the bioavailability of drugs delivered through these frameworks .
Result of Action
The resulting COFs have controllable pore sizes, offering short molecular diffusion length . They demonstrate excellent performance of CO2 and methane uptakes, with capacities of 20 wt% and 2.3 wt%, respectively .
Future Directions
The compound has immense potential in various applications, particularly in the field of materials science. It has been used in the synthesis of COFs and MOFs, which have applications in gas storage, separation, and catalysis . Future research could explore other potential applications of the compound, particularly in environmental protection and energy storage .
properties
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O6/c49-25-31-1-13-37(14-2-31)43-44(38-15-3-32(26-50)4-16-38)46(40-19-7-34(28-52)8-20-40)48(42-23-11-36(30-54)12-24-42)47(41-21-9-35(29-53)10-22-41)45(43)39-17-5-33(27-51)6-18-39/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLDMCNKITHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.